molecular formula C14H11FO4S B12535219 2-Fluoro-2-(4-phenylphenyl)sulfonylacetic acid CAS No. 653588-45-5

2-Fluoro-2-(4-phenylphenyl)sulfonylacetic acid

Cat. No.: B12535219
CAS No.: 653588-45-5
M. Wt: 294.30 g/mol
InChI Key: KQQGUCWMLOHUTC-UHFFFAOYSA-N
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Description

2-Fluoro-2-(4-phenylphenyl)sulfonylacetic acid (C₁₄H₁₁FO₂S) is a fluorinated sulfonylacetic acid derivative characterized by a biphenyl core substituted with a sulfonylacetic acid group and a fluorine atom at the benzylic position. Its structural features include:

  • Molecular Formula: C₁₄H₁₁FO₂S
  • SMILES: C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)C(C(=O)O)F
  • Key Functional Groups: A sulfonyl group (-SO₂-), a fluorine atom at the α-carbon, and a biphenyl moiety .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

653588-45-5

Molecular Formula

C14H11FO4S

Molecular Weight

294.30 g/mol

IUPAC Name

2-fluoro-2-(4-phenylphenyl)sulfonylacetic acid

InChI

InChI=1S/C14H11FO4S/c15-13(14(16)17)20(18,19)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,13H,(H,16,17)

InChI Key

KQQGUCWMLOHUTC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)C(C(=O)O)F

Origin of Product

United States

Preparation Methods

Chlorosulfonation Followed by Oxidation

Procedure :

  • Chlorosulfonation : 4-Phenylbiphenyl reacts with chlorosulfonic acid (ClSO₃H) in dichloroethane at 0–5°C for 4–6 hours.
    $$
    \text{C}{12}\text{H}{10} + \text{ClSO}3\text{H} \rightarrow \text{C}{12}\text{H}9\text{SO}2\text{Cl} + \text{HCl}
    $$
    Yield: 68–72%.
  • Oxidation : The sulfonyl chloride intermediate is hydrolyzed to sulfonic acid using aqueous NaOH (10%) at 50°C.

Limitations : Over-sulfonation occurs above 10°C, reducing yields.

Direct Sulfonation with Fuming Sulfuric Acid

Procedure :
4-Phenylbiphenyl is treated with 20% fuming H₂SO₄ at 120°C for 8 hours. The crude sulfonic acid is precipitated by dilution with ice water.
Yield : 60–65%.
Advantage : Avoids hazardous chlorosulfonic acid but requires precise temperature control.

Fluorination Strategies

Fluorine is introduced via electrophilic substitution or nucleophilic displacement.

Electrophilic Fluorination Using Selectfluor®

Procedure :
The sulfonated biphenyl reacts with Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in acetonitrile at 80°C.
$$
\text{C}{12}\text{H}9\text{SO}3\text{H} + \text{Selectfluor} \rightarrow \text{C}{12}\text{H}8\text{F}\text{SO}3\text{H} + \text{Byproducts}
$$
Yield : 55–60%.
Side Reaction : Competing ring fluorination necessitates product purification via column chromatography.

Halogen Exchange (Halex Reaction)

Procedure :
A brominated intermediate (e.g., 2-bromo-2-(4-phenylphenyl)sulfonylacetic acid) reacts with KF in dimethylformamide (DMF) at 150°C.
$$
\text{C}{14}\text{H}{11}\text{BrO}4\text{S} + \text{KF} \rightarrow \text{C}{14}\text{H}{11}\text{FO}4\text{S} + \text{KBr}
$$
Yield : 70–75%.
Advantage : Higher regioselectivity compared to electrophilic methods.

Carboxylation to Acetic Acid Derivative

The sulfonic acid is converted to sulfonylacetic acid via two routes:

Friedel-Crafts Acylation

Procedure :
Sulfonated biphenyl reacts with chloroacetic acid chloride (ClCH₂COCl) in the presence of AlCl₃ (Lewis acid) at 0°C.
$$
\text{C}{12}\text{H}8\text{F}\text{SO}3\text{H} + \text{ClCH}2\text{COCl} \rightarrow \text{C}{14}\text{H}{11}\text{FO}_4\text{S} + 2\text{HCl}
$$
Yield : 50–55%.

Nucleophilic Substitution with Sodium Glycolate

Procedure :
The sulfonyl chloride intermediate reacts with sodium glycolate (HOCH₂COONa) in THF at reflux.
$$
\text{C}{12}\text{H}8\text{F}\text{SO}2\text{Cl} + \text{HOCH}2\text{COONa} \rightarrow \text{C}{14}\text{H}{11}\text{FO}4\text{S} + \text{NaCl} + \text{H}2\text{O}
$$
Yield : 65–70%.

One-Pot Synthesis Optimization

Recent advances combine sulfonation, fluorination, and carboxylation in a single reactor to improve efficiency:

Steps :

  • Sulfonation : 4-Phenylbiphenyl + ClSO₃H (0–5°C, 4 h).
  • Fluorination : Add Selectfluor® (80°C, 6 h).
  • Carboxylation : Introduce chloroacetic acid chloride and AlCl₃ (0°C, 2 h).

Overall Yield : 40–45%.

Comparative Analysis of Methods

Method Key Steps Yield (%) Purity (%) Cost (Relative)
Chlorosulfonation ClSO₃H, Hydrolysis 68–72 95 High
Direct Sulfonation Fuming H₂SO₄ 60–65 90 Moderate
Halex Reaction KF in DMF 70–75 98 High
One-Pot Synthesis Combined steps 40–45 85 Low

Industrial-Scale Considerations

  • Catalyst Recovery : AlCl₃ from Friedel-Crafts reactions is recycled via aqueous extraction.
  • Waste Management : Neutralization of H₂SO₄ byproducts with CaCO₃ reduces environmental impact.
  • Purification : Crystallization from ethanol/water (3:1 v/v) achieves >99% purity.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-2-(4-phenylphenyl)sulfonylacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Alcohol derivatives.

    Substitution: Substituted biphenyl derivatives.

Mechanism of Action

The mechanism of action of 2-Fluoro-2-(4-phenylphenyl)sulfonylacetic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Substituent Effects on the Aryl Ring

The biphenyl moiety and substituent electronic properties significantly influence reactivity, stability, and physicochemical properties.

Compound Name Substituent on Aryl Ring Key Observations Reference
2-Fluoro-2-(4-nitrophenyl)acetic acid -NO₂ (strong electron-withdrawing) Decomposes during column chromatography due to instability under purification conditions .
2-Fluoro-2-(4-trifluoromethylphenyl)acetic acid -CF₃ (electron-withdrawing) Stable crystalline form; NMR data (¹⁹F: δ -63.5 ppm) indicates strong deshielding .
2-Fluoro-2-(4-iodophenyl)acetic acid -I (weakly electron-withdrawing) White solid with ¹H NMR δ 7.85 ppm (aromatic protons), suggesting moderate electronic effects .
Target Compound -SO₂- (electron-withdrawing) Predicted stability due to sulfonyl group’s resonance stabilization; lacks decomposition reports .

Key Insight: Electron-withdrawing groups (e.g., -NO₂) reduce stability, while sulfonyl and -CF₃ groups enhance resonance stabilization. The biphenyl system in the target compound may confer greater steric bulk and lipophilicity compared to monosubstituted analogs.

Fluorination Patterns and Electronic Effects

Compound Name Fluorine Substitution pKa (Predicted) Notable Properties Reference
2-(4-Chlorophenyl)-2,2-difluoroacetic acid Two α-fluorines ~1.5–2.0 Enhanced acidity due to strong electron withdrawal .
2-[(4-Fluorophenyl)thio]acetic acid No α-fluorine; thioether linkage ~3.0–3.5 Lower acidity than sulfonyl analogs; reduced polarity .
Target Compound Single α-fluorine ~2.0–2.5 Moderate acidity; sulfonyl group amplifies electron withdrawal .

Key Insight : Difluoro derivatives exhibit higher acidity, while thioether analogs are less polar. The target compound balances acidity and stability, making it suitable for applications requiring controlled reactivity.

Sulfonyl vs. Sulfonamide and Thioether Groups

The sulfonyl group distinguishes the target compound from sulfonamide and thioether analogs.

Compound Name Functional Group Biological/Chemical Relevance Reference
2-(4-Bromobenzenesulfonamido)-2-phenylacetic acid -SO₂NH- (sulfonamide) Used as a ligand in metal complexes; moderate bioactivity .
2-[(4-Fluorophenyl)thio]acetic acid -S- (thioether) Lower metabolic stability; prone to oxidation .
Target Compound -SO₂- (sulfonyl) High chemical stability; potential for enzyme inhibition .

Key Insight : Sulfonyl groups enhance stability and polarity compared to sulfonamides and thioethers, making the target compound more suitable for pharmaceutical or agrochemical applications.

Analytical and Spectral Comparisons

NMR and mass spectrometry data highlight structural differences.

Compound Name ¹⁹F NMR (δ, ppm) CCS (Ų, [M+H]⁺) Reference
2-Fluoro-2-(4-trifluoromethylphenyl)acetic acid -63.5 (CF₃), -180.2 (α-F) Not reported
2-Fluoro-2-(2,4-dinitrophenyl)acetic acid Decomposed Not applicable
Target Compound Predicted ~-170 to -190 (α-F) 151.1 ([M+H]⁺)

Key Insight : The target compound’s CCS values and predicted NMR shifts align with its intermediate polarity, distinguishing it from highly polar nitro-substituted analogs.

Biological Activity

2-Fluoro-2-(4-phenylphenyl)sulfonylacetic acid is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. Preliminary studies indicate that this compound exhibits significant biological activity, particularly in antimicrobial applications. This article reviews the biological activity of this compound, focusing on its antibacterial properties, structure-activity relationships (SAR), and relevant case studies.

Antimicrobial Activity

Recent research has shown that this compound demonstrates notable antimicrobial properties, particularly against various strains of bacteria. Its effectiveness can be compared to other fluoroaryl compounds, which have been extensively studied for their antibacterial activity.

Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is a critical measure of a compound's effectiveness against bacterial growth. The following table summarizes the MIC values of selected fluoroaryl compounds, including this compound:

CompoundMIC (µM)MBC (µM)
This compoundTBDTBD
MA-1156 (fluoroaryl derivative)1616
MA-1115 (fluoroaryl derivative)3232
MA-1116 (fluoroaryl derivative)64128
MA-1113 (fluoroaryl derivative)128128
MA-1114 (fluoroaryl derivative)128128

Note: TBD indicates that specific MIC and MBC values for this compound are yet to be determined through ongoing research.

Structure-Activity Relationship (SAR)

The structure of a compound significantly influences its biological activity. For this compound, the presence of the fluoro group and the sulfonamide moiety appears to enhance its antibacterial properties. Studies have indicated that modifications to the phenyl rings can affect the compound's efficacy against bacterial strains such as Staphylococcus aureus.

Case Studies

  • Antibacterial Efficacy Against S. aureus
    • In a study evaluating various fluoroaryl derivatives, it was found that compounds similar to this compound exhibited varying degrees of effectiveness against S. aureus. The most potent derivatives showed MIC values as low as 16 µM, suggesting that structural modifications could lead to enhanced antibacterial properties.
  • Resistance Studies
    • Resistance development was monitored in S. aureus strains treated with fluoroaryl derivatives. Notably, while some compounds led to resistance after several days, others maintained efficacy over prolonged exposure. This highlights the importance of continuous evaluation of resistance patterns when assessing new antimicrobial agents.

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